molecular formula C19H20F3N3O5S B4544932 4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanoyl)morpholine

4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanoyl)morpholine

Cat. No. B4544932
M. Wt: 459.4 g/mol
InChI Key: FMDJTFHEEUDISU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives involves cyclization reactions, reduction, acidification, and divergent synthetic methods. These methods emphasize the advantages of easy operation, short reaction times, and high yields. An example is the synthesis of morpholine hydrochloride from bromopropanone and ethanolamine in nonpolar solvents, achieving a yield of 62.3% (Tan Bin, 2011).

Molecular Structure Analysis

The molecular structure of related compounds reveals detailed configurations, such as dihedral angles and molecular conformations stabilized by weak intramolecular π–π stacking interactions. For instance, the dihedral angle between sulfur-bridged pyrimidine and benzene rings can be significant, with morpholine rings adopting chair conformations (Kant, Gupta, Kapoor, Kumar, Mallesha, & Sridhar, 2012).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives often include Michael-type addition reactions, annulation with glyoxylic acid, esterification, and Grignard reactions. These processes can lead to various functionalized morpholine compounds, showcasing diverse chemical reactivity and the potential for further modifications (Zhang Fuli, 2012).

Physical Properties Analysis

Physical properties, such as solubility and lipophilicity, are crucial for understanding the behavior of morpholine derivatives in different environments. Studies have shown that certain morpholinyl- and methylpiperazinylacyloxyalkyl esters exhibit enhanced aqueous solubility and lipophilicity, affecting their potential applications in drug delivery systems (J. Rautio et al., 2000).

Chemical Properties Analysis

The chemical properties of morpholine derivatives, including their reactivity with various chemical agents and their potential as intermediates in the synthesis of biologically active compounds, are of significant interest. For example, the addition of morpholine to double bonds of chromones results in 2-morpholino-2-trifluoromethylchroman-4-ones, indicating versatile reactivity and potential for further chemical exploration (V. Sosnovskikh & B. Usachev, 2001).

properties

IUPAC Name

3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O5S/c1-29-14-4-2-13(3-5-14)15-12-16(19(20,21)22)24-18(23-15)31(27,28)11-6-17(26)25-7-9-30-10-8-25/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDJTFHEEUDISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)N3CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanoyl)morpholine
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4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanoyl)morpholine
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4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanoyl)morpholine
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4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanoyl)morpholine
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4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanoyl)morpholine
Reactant of Route 6
4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanoyl)morpholine

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